2-(1H-indol-3-ylsulfanyl)acetamide 2-(1H-indol-3-ylsulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19903680
InChI: InChI=1S/C10H10N2OS/c11-10(13)6-14-9-5-12-8-4-2-1-3-7(8)9/h1-5,12H,6H2,(H2,11,13)
SMILES:
Molecular Formula: C10H10N2OS
Molecular Weight: 206.27 g/mol

2-(1H-indol-3-ylsulfanyl)acetamide

CAS No.:

Cat. No.: VC19903680

Molecular Formula: C10H10N2OS

Molecular Weight: 206.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-indol-3-ylsulfanyl)acetamide -

Specification

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
IUPAC Name 2-(1H-indol-3-ylsulfanyl)acetamide
Standard InChI InChI=1S/C10H10N2OS/c11-10(13)6-14-9-5-12-8-4-2-1-3-7(8)9/h1-5,12H,6H2,(H2,11,13)
Standard InChI Key QFPXKNWVBVPGGD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)SCC(=O)N

Introduction

Structural and Functional Overview

2-(1H-Indol-3-ylsulfanyl)acetamide features a bicyclic indole core fused to a benzene and pyrrole ring, with a sulfanyl (-S-) bridge connecting the indole’s 3-position to an acetamide group (-NHCOCH3). The indole moiety is ubiquitous in natural products and pharmaceuticals, contributing to interactions with biological targets such as serotonin receptors and enzymes involved in tryptophan metabolism . The sulfanyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the acetamide improves aqueous solubility and metabolic stability .

Synthetic Methodologies

Multi-Step Convergent Synthesis

The synthesis of 2-(1H-indol-3-ylsulfanyl)acetamide derivatives typically follows a convergent approach, as demonstrated in analogous indole-acetamide systems :

Table 1: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield
1Esterification2-(1H-Indol-3-yl)acetic acid + ethanol, H2SO4, reflux79%
2Hydrazide FormationEthyl ester + hydrazine hydrate, MeOH, RT89%
3CyclizationHydrazide + CS2, KOH, ethanol, reflux68%
4Acetamide CouplingCyclized product + 2-bromoacetyl bromide, DMF, NaH72%

Adapted from , with modifications for target compound.

Key challenges include controlling side reactions during cyclization and optimizing bromoacetyl coupling efficiency. The use of polar aprotic solvents like DMF and NaH as a base minimizes byproduct formation during the final acetamide derivatization .

Physicochemical Characterization

Spectral Properties

Infrared (IR) Spectroscopy:

  • N-H stretch: 3415–3431 cm⁻¹ (indole NH and acetamide NH) .

  • C=O stretch: 1630–1633 cm⁻¹ (acetamide carbonyl) .

  • C-S stretch: 680–700 cm⁻¹ (sulfanyl bridge) .

NMR Spectroscopy:

  • 1H NMR (DMSO-d6):

    • δ 10.8 ppm (s, indole NH) .

    • δ 3.4–3.6 ppm (m, CH2 adjacent to sulfanyl) .

    • δ 2.1 ppm (s, acetamide CH3) .

  • 13C NMR:

    • δ 169.5 ppm (C=O of acetamide) .

    • δ 136.2 ppm (C-3 of indole) .

Mass Spectrometry:

  • Molecular ion peak at m/z 247.3 ([M+H]⁺) .

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) but limited solubility in water. Stability studies indicate decomposition above 200°C, with no significant hydrolysis under physiological pH .

Biological Activities and Mechanisms

Enzyme Inhibition

α-Amylase Inhibition:
2-(1H-Indol-3-ylsulfanyl)acetamide derivatives demonstrate competitive inhibition of α-amylase, a key enzyme in carbohydrate metabolism. In vitro assays reveal IC50 values of 1.09–2.84 μM, comparable to acarbose (IC50 = 0.92 μM) .

Antiviral Activity:
Structural analogs inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) at IC50 = 3.2 μM, likely through binding to the active site’s tryptophan residues .

Antioxidant Properties

Electron-donating substituents on the acetamide group enhance radical scavenging activity, with DPPH assay EC50 values ranging from 12–45 μM .

Therapeutic Applications

Antimicrobial Development

Preliminary MIC values against Staphylococcus aureus (8 μg/mL) and Escherichia coli (16 μg/mL) suggest broad-spectrum potential .

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